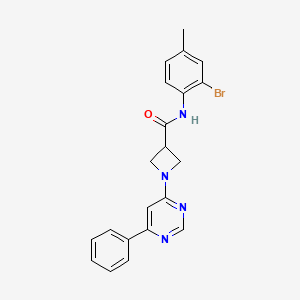

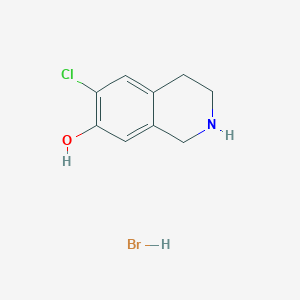

![molecular formula C14H14N4O2S2 B2783502 N-[6-(propanoylamino)-1,3-thiazolo[4,5-f]benzothiazol-2-yl]propanamide CAS No. 301332-42-3](/img/structure/B2783502.png)

N-[6-(propanoylamino)-1,3-thiazolo[4,5-f]benzothiazol-2-yl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[6-(propanoylamino)-1,3-thiazolo[4,5-f]benzothiazol-2-yl]propanamide is a chemical compound that has generated a lot of interest in the scientific community due to its unique properties. This compound is known for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

N-[6-(propanoylamino)-1,3-thiazolo[4,5-f]benzothiazol-2-yl]propanamide derivatives have been investigated for their corrosion inhibiting effects. In a study focused on benzothiazole derivatives, these compounds demonstrated significant corrosion inhibition efficiency for carbon steel in 1 M HCl solution. These inhibitors can adsorb onto metal surfaces through both physical and chemical means, offering higher inhibition efficiencies compared to previously reported inhibitors from the same family (Hu et al., 2016).

Biological Activities

Antimicrobial Activity

Benzothiazole derivatives, including those related to N-[6-(propanoylamino)-1,3-thiazolo[4,5-f]benzothiazol-2-yl]propanamide, have shown promising antimicrobial properties. For instance, specific derivatives exhibited significant antimicrobial activities against a variety of bacteria and fungi species. These findings suggest potential applications in treating microbial infections (Evren et al., 2020).

Anti-inflammatory and Antitumor Activities

Research into benzothiazole derivatives has also highlighted their anti-inflammatory and antitumor properties. For example, certain derivatives demonstrated marked anti-inflammatory action and selective cytotoxic effects against tumor cell lines, suggesting a potential role in cancer therapy. The ability of these compounds to induce nitric oxide production in tumor cells and their antimicrobial action further underlines their therapeutic potential (Zablotskaya et al., 2013).

Psychotropic and Sedative Actions

Moreover, the psychotropic and sedative effects of benzothiazole derivatives have been explored, with certain compounds exhibiting significant sedative action in vivo. This opens up possibilities for their use in the treatment of neurological disorders or as components of anesthesia protocols (Zablotskaya et al., 2013).

Propiedades

IUPAC Name |

N-[2-(propanoylamino)-[1,3]thiazolo[4,5-f][1,3]benzothiazol-6-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S2/c1-3-11(19)17-13-15-7-5-8-10(6-9(7)21-13)22-14(16-8)18-12(20)4-2/h5-6H,3-4H2,1-2H3,(H,15,17,19)(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTQOBAKCJQIPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC2=CC3=C(C=C2S1)SC(=N3)NC(=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-(propanoylamino)-1,3-thiazolo[4,5-f]benzothiazol-2-yl]propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

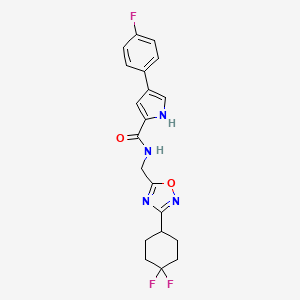

![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2783421.png)

![1-(4-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2783422.png)

![1,3-dimethyl-6-propyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2783423.png)

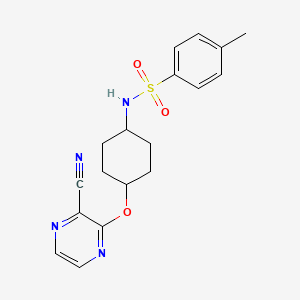

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B2783428.png)

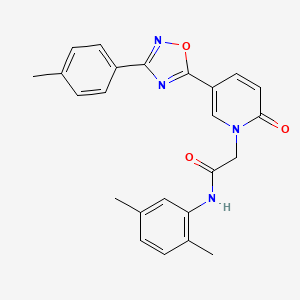

![3-(2-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2783432.png)

![2-chloro-N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2783441.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2783442.png)